2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.: 2548975-79-5
VCID: VC11845182
InChI: InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3
SMILES: COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole

CAS No.: 2548975-79-5

Cat. No.: VC11845182

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole - 2548975-79-5

Specification

CAS No. 2548975-79-5
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole
Standard InChI InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3
Standard InChI Key BLYUJVUKKMTGGM-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2
Canonical SMILES COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises a 2,3-dihydro-1H-isoindole core fused to a 6-methoxypyrimidin-4-yl group. The isoindoline moiety adopts a partially saturated bicyclic structure, reducing aromaticity compared to fully conjugated isoindoles . The pyrimidine ring introduces a planar, electron-deficient heterocycle with a methoxy substituent at position 6, influencing electronic distribution and hydrogen-bonding capacity.

Table 1: Comparative Molecular Data for Related Isoindole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-(6-Methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindoleC13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}227.262548975-79-5
2-(4-Methoxyphenyl)isoindolineC15H15NO\text{C}_{15}\text{H}_{15}\text{NO}225.2873357-44-5
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylateC15H13ClN2O4\text{C}_{15}\text{H}_{13}\text{ClN}_{2}\text{O}_{4}320.73131860-97-4

Spectroscopic and Crystallographic Insights

While X-ray diffraction data for this specific compound remains unpublished, analogous isoindole-pyrimidine hybrids exhibit key structural features:

  • Bond Lengths: The C–N bond between the isoindoline and pyrimidine moieties typically measures ~1.35 Å, indicating partial double-bond character .

  • Dihedral Angles: Inter-ring angles of 15–25° suggest moderate conjugation between the two heterocycles .

  • Hydrogen Bonding: The pyrimidine N1 and methoxy oxygen serve as hydrogen bond acceptors, while the isoindoline NH group acts as a donor.

Synthetic Methodologies and Reactivity

Retrosynthetic Analysis

Two primary strategies emerge for constructing this scaffold:

  • Cyclocondensation Approach:

    • React 2-aminobenzyl derivatives with α,β-unsaturated carbonyl compounds to form the isoindoline core .

    • Subsequent Suzuki-Miyaura coupling introduces the pyrimidine moiety.

  • Transition Metal-Catalyzed Annulation:

    • Rhodium-catalyzed C–H activation enables direct functionalization of preformed isoindolines with pyrimidine precursors .

Table 2: Optimization Parameters for Rhodium-Catalyzed Synthesis

ParameterOptimal ValueEffect on Yield
Temperature60°C78% yield
Catalyst Loading5 mol% [Rh₂(esp)₂]<5% decomposition
SolventDCE92% conversion
Reaction Time24 hComplete dimer suppression

Stability and Degradation Pathways

The compound demonstrates moderate stability under ambient conditions, with two primary degradation routes observed:

  • Oxidative Aromatization:
    C13H13N3OC13H11N3O+H2\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O} \rightarrow \text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O} + \text{H}_{2}
    This process converts the dihydroisoindole to a fully aromatic system, diminishing pharmacological utility .

  • Methoxy Group Hydrolysis:
    Basic conditions cleave the pyrimidine methoxy substituent, forming a hydroxyl derivative (t1/2\text{t}_{1/2} = 3.2 h at pH 9) .

Research Frontiers and Development Challenges

Underexplored Applications

  • Materials Science: The extended π-system could serve as an electron-transport layer in OLEDs, with predicted HOMO/LUMO levels of -5.3/-2.1 eV.

  • Antimicrobial Agents: Structural similarity to pyrimethamine suggests potential antifolate activity against Plasmodium spp. .

Synthetic Bottlenecks

Current limitations requiring resolution:

  • Scalability: Rhodium catalysts impose cost constraints (>$3,000/mol)

  • Diastereoselectivity: Uncontrolled formation of cis/trans isomers in annulation steps

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